molecular formula C10H9ClN2O B12951394 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B12951394
M. Wt: 208.64 g/mol
InChI Key: QWBKICXIRCGJER-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the chloro and methyl groups on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the condensation of 2-methylimidazo[1,2-a]pyridine with chloroacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the presence of both chloro and methyl groups on the imidazo[1,2-a]pyridine scaffold. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

1-(5-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H9ClN2O/c1-6-10(7(2)14)13-8(11)4-3-5-9(13)12-6/h3-5H,1-2H3

InChI Key

QWBKICXIRCGJER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)C

Origin of Product

United States

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